molecular formula C20H23N5O4 B2976841 N-(benzo[d][1,3]dioxol-5-yl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide CAS No. 2034453-22-8

N-(benzo[d][1,3]dioxol-5-yl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide

Cat. No. B2976841
CAS RN: 2034453-22-8
M. Wt: 397.435
InChI Key: PDRQSNQWLJYOKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d][1,3]dioxol-5-yl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H23N5O4 and its molecular weight is 397.435. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Synthesis Approaches

  • The molecular interaction of structurally related compounds with cannabinoid receptors has been studied, revealing insights into the steric binding interactions and the development of pharmacophore models to understand receptor ligand interactions more effectively (Shim et al., 2002).
  • Research on the synthesis of novel heterocyclic compounds derived from benzodifuran and thiazolopyrimidine demonstrated anti-inflammatory and analgesic properties, highlighting the versatility of these compounds in medicinal chemistry applications (Abu‐Hashem et al., 2020).

Potential Biological Activities

  • Novel pyrazolo[4,3-c]pyridine-3-ols synthesis shows the potential for creating fused heterobicycles, indicating a path toward developing new chemical entities with possible therapeutic applications (Karthikeyan et al., 2014).
  • The discovery of G protein-biased dopaminergics based on pyrazolo[1,5-a]pyridine substructure suggests innovative approaches to designing partial agonists with potential applications in neuropsychiatric disorder treatments (Möller et al., 2017).

Antimicrobial and Antitubercular Agents

  • Synthesis and screening of benzofuran and benzo[d]isothiazole derivatives have shown inhibitory activity against Mycobacterium tuberculosis DNA GyrB, presenting a new avenue for anti-tuberculosis drug development (Reddy et al., 2014).

Advancements in Heterocyclic Chemistry

  • Studies on the reaction of enaminones with aminoheterocycles have facilitated the synthesis of azolopyrimidines, azolopyridines, and quinolines, demonstrating the potential for creating diverse heterocyclic systems with significant biological activity (Almazroa et al., 2004).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c26-19(15-12-21-25-6-2-1-3-16(15)25)23-7-9-24(10-8-23)20(27)22-14-4-5-17-18(11-14)29-13-28-17/h4-5,11-12H,1-3,6-10,13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRQSNQWLJYOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)NC4=CC5=C(C=C4)OCO5)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide

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